molecular formula C8H8ClNO2 B13921146 6-Chloro-2-ethoxynicotinaldehyde

6-Chloro-2-ethoxynicotinaldehyde

Cat. No.: B13921146
M. Wt: 185.61 g/mol
InChI Key: LYVOWKDMXBHLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 2nd position, and an aldehyde group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde typically involves the chlorination of 2-ethoxy-3-pyridinecarboxaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of 6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: 6-Chloro-2-ethoxy-3-pyridinecarboxylic acid.

    Reduction: 6-Chloro-2-ethoxy-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-pyridinecarboxaldehyde
  • 2-Ethoxy-3-pyridinecarboxaldehyde
  • 6-Chloro-3-pyridinecarboxaldehyde

Uniqueness

6-Chloro-2-ethoxy-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the pyridine ring distinguishes it from other similar compounds and can lead to unique applications in various fields.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

6-chloro-2-ethoxypyridine-3-carbaldehyde

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8-6(5-11)3-4-7(9)10-8/h3-5H,2H2,1H3

InChI Key

LYVOWKDMXBHLEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.